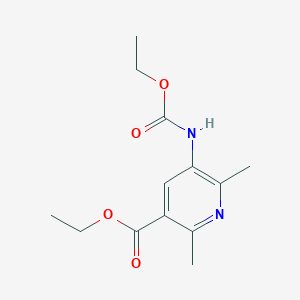

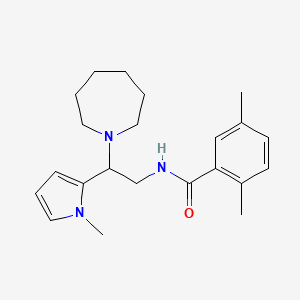

Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is a compound with the CAS Number: 1394941-05-9 and a molecular weight of 244.27 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with chloroformates in an aqueous medium of water–ethanol–pyridine . This derivatization procedure enables the conversion of a polar amino acid into a nonpolar volatile product by simultaneous blocking of both the amino and carboxylic acid groups .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various techniques such as Gas Chromatography/Mass Spectrometry (GC/MS), High-Performance Liquid Chromatography (HPLC), and Matrix-Assisted Laser Desorption/Ionization (MALDI) .Chemical Reactions Analysis

The amine function of α-amino acids and esters reacts with nitrous acid in a manner similar to that described for primary amines . The diazonium ion intermediate loses molecular nitrogen in the case of the acid, but the diazonium ester loses a proton and forms a relatively stable diazo compound .Scientific Research Applications

Antimicrobial Activity

One of the key applications of Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate is in the field of antimicrobial research. Compounds derived from this chemical have shown promising results in inhibiting the growth of various bacteria and fungi . For instance, derivatives 7b and 8 exhibited activity comparable to the standard drugs ampicillin and gentamicin for all tested bacteria species .

Synthesis of Heterocyclic Compounds

The thiophene nucleus, which can be derived from Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate, is an important entity in the synthesis of heterocyclic compounds . These compounds have promising pharmacological characteristics and are used in the development of various drugs .

Antitumor Agents

Thiophene derivatives, which can be synthesized from Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate, have been found to have antitumor properties . This makes them valuable in the research and treatment of various forms of cancer .

Diabetes Mellitus Treatment

Thiophene derivatives are also known to be effective in the treatment of diabetes mellitus . This opens up another avenue of research for Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate in the medical field .

Antihypertensive Agents

Compounds derived from Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate have been found to have antihypertensive properties . This means they can potentially be used in the treatment of high blood pressure .

Antiviral Agents

Thiophene derivatives have also been found to have antiviral properties . This suggests that Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate could potentially be used in the development of antiviral drugs .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 5-(ethoxycarbonylamino)-2,6-dimethylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-5-18-12(16)10-7-11(9(4)14-8(10)3)15-13(17)19-6-2/h7H,5-6H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZZUSCOZCYYSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1C)C)NC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate](/img/structure/B2622427.png)

![6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B2622435.png)

![2-Hydroxyethyl 4-[[3-(5-fluoro-2-hydroxyphenyl)phenyl]sulfonylamino]-2-hydroxybenzoate](/img/structure/B2622436.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide](/img/structure/B2622438.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2,2-trimethylcyclopropane-1-carboxamide](/img/structure/B2622445.png)

![4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2622447.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2622448.png)

![(1R)-1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2622449.png)